molecular formula C10H10N2O3 B8288700 5-amino-7-methoxy-1H-indole-2-carboxylic acid

5-amino-7-methoxy-1H-indole-2-carboxylic acid

Cat. No. B8288700
M. Wt: 206.20 g/mol
InChI Key: XUAPXSGREUEJSR-UHFFFAOYSA-N
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Patent
US08772305B2

Procedure details

A mixture of 472 mg 7-methoxy-5-nitro-1H-indole-2-carboxylic acid and 0.1 g Pd/C 10% in 10 ml methanol and 20 ml tetrahydrofuran was stirred for 2 h at ambient temperature under a pressure of 3 bar of hydrogen. The catalyst was filtered and the filtrate was evaporated to obtain brown solid.
Quantity
472 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N+:15]([O-])=O)[CH:6]=[C:7]2[C:11]=1[NH:10][C:9]([C:12]([OH:14])=[O:13])=[CH:8]2.[H][H]>CO.O1CCCC1.[Pd]>[NH2:15][C:5]1[CH:6]=[C:7]2[C:11](=[C:3]([O:2][CH3:1])[CH:4]=1)[NH:10][C:9]([C:12]([OH:14])=[O:13])=[CH:8]2

Inputs

Step One
Name
Quantity
472 mg
Type
reactant
Smiles
COC=1C=C(C=C2C=C(NC12)C(=O)O)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to obtain brown solid

Outcomes

Product
Name
Type
Smiles
NC=1C=C2C=C(NC2=C(C1)OC)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.